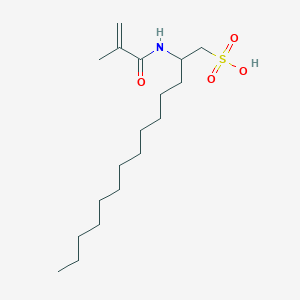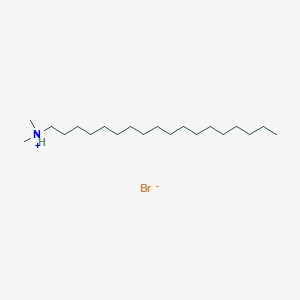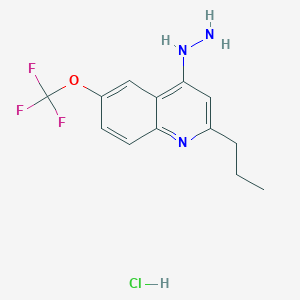
Diphenethylamine, o,o'-dimethoxy-N,alpha,alpha'-trimethyl-, hydrochloride, vinyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride: is a chemical compound with the molecular formula C23H34ClNO3 and a molecular weight of 407.97 g/mol . It is known for its complex structure, which includes a methylazanium core and methoxyphenyl groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride typically involves the reaction of 2-(2-methoxyphenyl)propylamine with methyl iodide to form the corresponding methylated amine. This intermediate is then reacted with hydrochloric acid to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: None required
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactants: 2-(2-methoxyphenyl)propylamine, methyl iodide, hydrochloric acid
Reaction Time: Several hours to ensure complete conversion
Purification: Crystallization or distillation to obtain pure bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium hydroxide in aqueous solution
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of alcohols or nitriles
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as a catalyst in certain polymerization reactions.
Biology:
- Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
- Utilized in the production of specialty chemicals and materials, including advanced polymers and coatings.
作用機序
The mechanism of action of bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions.
類似化合物との比較
- 2-(2-methoxyphenyl)-N-methylpropan-1-aminium chloride
- 2-(2-methoxyphenyl)propylamine
- N-methyl-2-(2-methoxyphenyl)propan-1-amine
Uniqueness:
- Bis[2-(2-methoxyphenyl)propyl]-methylazanium; ethenol; chloride has a unique structure that allows it to form stable complexes with various molecules, making it highly versatile in different applications.
- Compared to similar compounds, it exhibits enhanced stability and reactivity, which makes it more effective in certain chemical and biological processes.
特性
CAS番号 |
102107-30-2 |
|---|---|
分子式 |
C23H34ClNO3 |
分子量 |
408.0 g/mol |
IUPAC名 |
bis[2-(2-methoxyphenyl)propyl]-methylazanium;ethenol;chloride |
InChI |
InChI=1S/C21H29NO2.C2H4O.ClH/c1-16(18-10-6-8-12-20(18)23-4)14-22(3)15-17(2)19-11-7-9-13-21(19)24-5;1-2-3;/h6-13,16-17H,14-15H2,1-5H3;2-3H,1H2;1H |
InChIキー |
MIYLCYSFOYUGGS-UHFFFAOYSA-N |
正規SMILES |
CC(C[NH+](C)CC(C)C1=CC=CC=C1OC)C2=CC=CC=C2OC.C=CO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)









![[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B15344075.png)
